MM-102

描述

MM-102 是一种高亲和力肽模拟物,能够抑制 WDR5 蛋白与混合谱系白血病 1 蛋白之间的相互作用。 该化合物以其强大的抑制活性而闻名,其抑制常数小于 1 纳摩尔,半最大抑制浓度为 2.4 纳摩尔 。 This compound 主要用于科学研究,以研究表观遗传调控,并通过靶向特定的蛋白质-蛋白质相互作用在白血病治疗方面显示出潜力 .

科学研究应用

作用机制

生化分析

Biochemical Properties

MM-102 plays a significant role in biochemical reactions. It interacts with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 to upregulate transcription . This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking MLL1 methyltransferase activity, thereby reducing the expression of HoxA9 and Meis-1 genes . These genes are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis . This compound can also inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the WDR5/MLL complex. This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . This results in a reduction in the expression of HoxA9 and Meis-1 genes, thereby influencing cell function .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the expression of HoxA9 and Meis-1 genes in MLL1-AF9-transduced murine cells .

Dosage Effects in Animal Models

It is known that this compound can inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .

Metabolic Pathways

It is known to interact with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 .

Transport and Distribution

It is known to interact with the WDR5/MLL complex, suggesting that it may be transported and distributed within cells in a manner similar to other molecules that interact with this complex .

Subcellular Localization

Given its interaction with the WDR5/MLL complex, it is likely that it is localized to the same subcellular compartments as this complex .

准备方法

合成路线和反应条件

MM-102 的合成涉及制备一种模拟混合谱系白血病 1 蛋白相互作用基序的肽模拟物结构。 该化合物是通过一系列肽偶联反应合成的,通常使用固相肽合成技术 。 最终产物采用高效液相色谱法纯化,纯度超过 98% .

工业生产方法

虽然 this compound 主要用于研究目的,但工业规模生产将涉及类似的合成路线,并针对更大的批次进行优化。 这包括扩大固相肽合成规模,并通过严格的质量控制措施确保一致的纯度和产量 .

化学反应分析

反应类型

MM-102 主要进行结合相互作用,而不是像氧化或还原这样的传统化学反应。 它的主要功能是抑制 WDR5 与混合谱系白血病 1 蛋白之间的相互作用 .

常用试剂和条件

This compound 的合成涉及诸如芴甲氧羰基保护的氨基酸之类的试剂,偶联剂如 N,N'-二异丙基碳二酰亚胺,以及二甲基甲酰胺之类的溶剂 。 反应通常在惰性气氛条件下进行,以防止敏感肽中间体氧化和降解 .

主要形成的产物

相似化合物的比较

类似化合物

一些与 MM-102 类似的化合物包括:

UNC0638: 组蛋白甲基转移酶的另一种抑制剂,具有不同的靶点特异性.

Chaetocin: 一种抑制组蛋白甲基转移酶活性的真菌代谢产物.

BIX-01294: G9a 组蛋白甲基转移酶的抑制剂.

This compound 的独特性

This compound 在其对 WDR5 和混合谱系白血病 1 蛋白相互作用的高亲和力和特异性方面是独特的 。 它强大的抑制活性以及选择性靶向白血病细胞的能力使其成为基础研究和潜在治疗应用中的宝贵工具 .

属性

IUPAC Name |

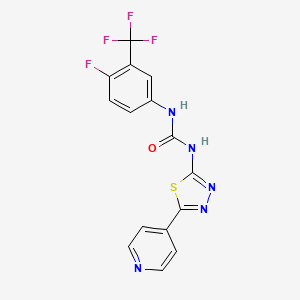

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSQRIPRKWVBU-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of MM-102?

A1: this compound specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []

Q2: How does this compound exert its inhibitory effect on MLL1 activity?

A2: this compound acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]

Q3: What are the downstream consequences of MLL1 inhibition by this compound?

A3: Inhibition of MLL1 by this compound leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. Further investigation into the primary literature or chemical databases is required for this information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not include spectroscopic data for this compound. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.

Q6: Does this compound possess any intrinsic catalytic activity?

A6: this compound is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]

Q7: What are the potential applications of this compound in biological research?

A7: this compound serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]

Q8: How do structural modifications of this compound affect its activity and potency?

A8: The provided abstracts lack details on specific structural modifications of this compound and their impact on its activity. Exploring structure-activity relationship (SAR) studies on this compound analogs would be necessary to understand the influence of structural variations on its biological properties.

Q9: What is known about the stability of this compound under different conditions?

A9: The provided research abstracts do not provide information about the stability of this compound under various conditions. This information would be crucial for determining appropriate storage and handling procedures.

Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of this compound?

A10: The provided research abstracts do not discuss specific formulation strategies for this compound. Further research may have investigated different formulations to optimize its delivery and efficacy.

Q11: What cell-based assays have been used to evaluate the efficacy of this compound?

A11: Several studies utilize cell-based assays to investigate the impact of this compound on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, this compound demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, this compound was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]

Q12: What animal models have been employed to study the in vivo activity of this compound?

A12: Researchers have utilized mouse models to investigate the therapeutic potential of this compound in various contexts. For example, this compound was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, this compound was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []

Q13: Have any clinical trials been conducted to evaluate this compound in humans?

A13: There is no mention of clinical trials involving this compound in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.

Q14: What is the known safety profile of this compound?

A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of this compound. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.

Q15: Does this compound elicit any immunological responses?

A15: The provided research abstracts do not mention any specific immunological responses triggered by this compound. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.

Q16: Is there any information available on the environmental impact and degradation of this compound?

A16: The provided research abstracts do not discuss the environmental impact or degradation of this compound. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.

Q17: What research tools and resources are essential for studying this compound and its biological effects?

A17: Various research tools and resources are essential for studying this compound and its biological effects. These include:

- Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]

- Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]

- Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]

- Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []

- Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []

- Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []

Q18: What are the key milestones in the development and understanding of this compound as an MLL1 inhibitor?

A18: The provided research abstracts do not offer a detailed historical account of this compound development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.

Q19: What are the potential cross-disciplinary applications of this compound research?

A19: Research on this compound has implications for various disciplines, including:

- Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]

- Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]

- Immunology: Investigating the impact of this compound on immune cell function and inflammatory responses [, ]

- Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]

- Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)